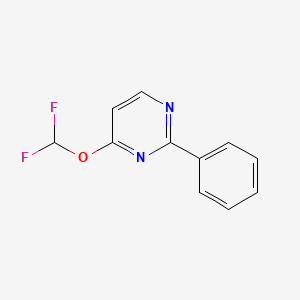

4-(Difluoromethoxy)-2-phenylpyrimidine

描述

4-(Difluoromethoxy)-2-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a phenyl group and at position 4 with a difluoromethoxy group. The difluoromethoxy moiety (–OCF₂H) introduces both lipophilic and electron-withdrawing effects, which can influence the compound’s pharmacokinetic and pharmacodynamic properties. This structure is of interest in medicinal and agrochemical research due to pyrimidine’s prevalence in bioactive molecules .

属性

分子式 |

C11H8F2N2O |

|---|---|

分子量 |

222.19 g/mol |

IUPAC 名称 |

4-(difluoromethoxy)-2-phenylpyrimidine |

InChI |

InChI=1S/C11H8F2N2O/c12-11(13)16-9-6-7-14-10(15-9)8-4-2-1-3-5-8/h1-7,11H |

InChI 键 |

BTCGYLILJCINEA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)OC(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-phenylpyrimidine typically involves the introduction of the difluoromethoxy group into the pyrimidine ring. One common method is the reaction of 2-phenylpyrimidine with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents in the presence of a base such as potassium hydroxide (KOH) in a solvent like acetonitrile (MeCN) .

Industrial Production Methods

Industrial production of 4-(Difluoromethoxy)-2-phenylpyrimidine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions and recycling of reagents to minimize waste and reduce costs .

化学反应分析

Types of Reactions

4-(Difluoromethoxy)-2-phenylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Difluorocarbene Reagents: Used for introducing the difluoromethoxy group.

Bases: Such as potassium hydroxide (KOH) for facilitating reactions.

Solvents: Acetonitrile (MeCN) is commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidines, while cross-coupling reactions can produce more complex aromatic compounds .

科学研究应用

4-(Difluoromethoxy)-2-phenylpyrimidine has several applications in scientific research:

作用机制

The mechanism of action of 4-(Difluoromethoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-(Pent-4-yn-1-yloxy)-2-phenylpyrimidine

- Structure : Position 4 substituent is a pent-4-yn-1-yloxy group (–O–C≡C–CH₂CH₂CH₃).

- Biological Activity : Tested for acetylcholinesterase (AChE) inhibition, a target in Alzheimer’s disease (AD) therapy. Multi-target strategies involving such analogs aim to address AD’s complexity better than single-target approaches .

- Key Difference : The linear alkyne chain may enhance membrane permeability but could reduce metabolic stability compared to the compact difluoromethoxy group.

2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine

- Structure: Chloromethylphenoxy (–O–C₆H₄–CH₂Cl) at position 2 and methoxy (–OCH₃) groups at 4 and 6.

- Methoxy groups improve solubility but reduce lipophilicity .

- Key Difference : The difluoromethoxy group in the target compound balances lipophilicity and electronic effects more effectively than chlorine or methoxy substituents.

4-Methyl-6-phenylpyrimidin-2-amine

- Structure : Methyl (–CH₃) at position 4 and phenyl at position 6, with an amine (–NH₂) at position 2.

- Molecular Geometry : Dihedral angles between phenyl and pyrimidine rings range from 29.41° to 46.32°, influencing stacking interactions in biological systems .

- Key Difference : The absence of an oxygen-containing substituent at position 4 reduces hydrogen-bonding capacity compared to the target compound.

Core Heterocycle Modifications

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Structure : Replaces pyrimidine with a thiazole ring; difluoromethoxy group is on a phenyl ring attached to the thiazole.

- Implications : Thiazoles are more π-electron-deficient than pyrimidines, altering binding affinities in enzyme interactions. The difluoromethoxy group’s position may limit resonance effects compared to the target compound .

Functional Group Similarities

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

- Structure: Nitro (–NO₂) and fluoro (–F) groups on the phenyl ring, with a methoxy (–OCH₃) group at position 2.

- Similarity Score : 0.78 (structural resemblance to the target compound) .

- Key Difference : Nitro groups enhance redox activity but may increase toxicity risks, whereas difluoromethoxy offers metabolic stability.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on similar structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。